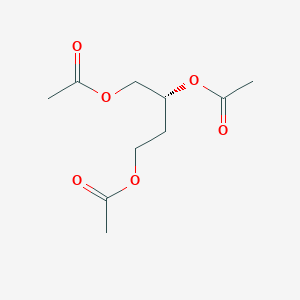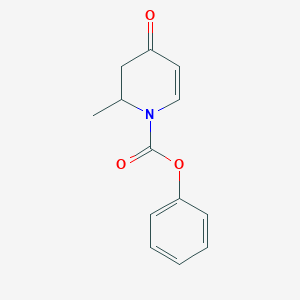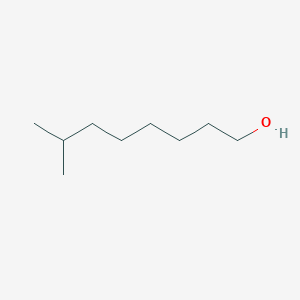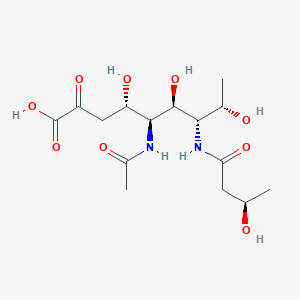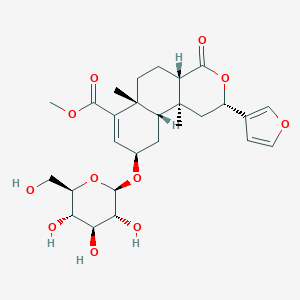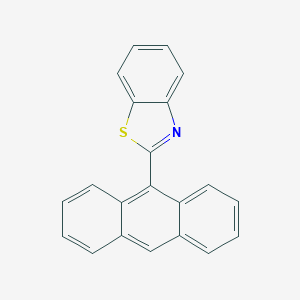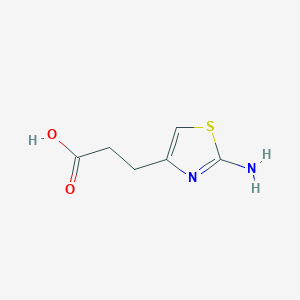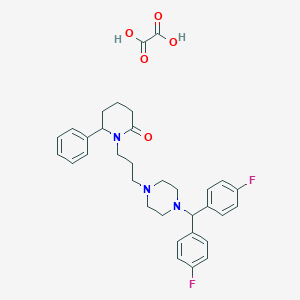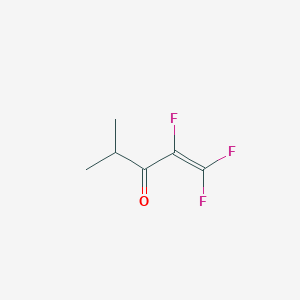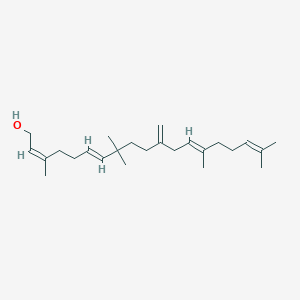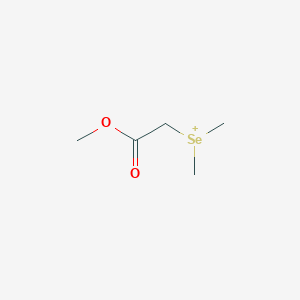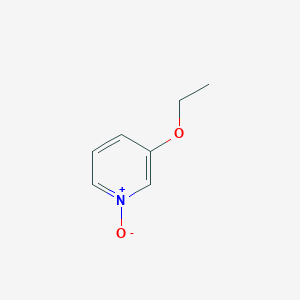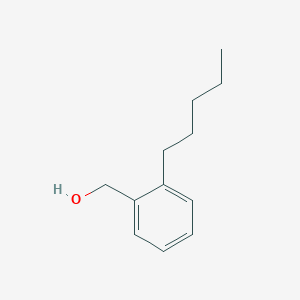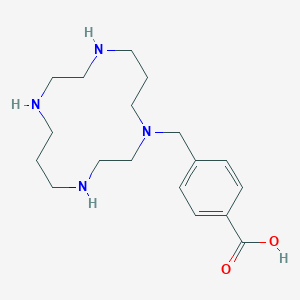
4-((1,4,8,11-四氮杂环十四烷-1-基)甲基)苯甲酸
描述
“4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” is a chemical compound . It is also known by its synonyms CPTA, 4 HCl; PlerixaforImpurity23TetraHCl; Benzoic acid, 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-;4-((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C18H30N4O2 . The molecular weight is approximately 334.46 g/mol .
Physical And Chemical Properties Analysis
The compound has a density of approximately 1.1±0.1 g/cm³ . Its boiling point is around 521.5±50.0 °C at 760 mmHg . The vapour pressure is approximately 0.0±1.4 mmHg at 25°C . The compound has an enthalpy of vaporization of about 83.7±3.0 kJ/mol . The flash point is around 269.2±30.1 °C . The index of refraction is approximately 1.514 . The molar refractivity is about 95.8±0.3 cm³ . The compound has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds . The polar surface area is approximately 77 Ų . The polarizability is about 38.0±0.5 10^-24 cm³ . The surface tension is approximately 37.2±3.0 dyne/cm . The molar volume is about 318.4±3.0 cm³ .
科学研究应用
Coordination Chemistry and Metal Complex Formation
This compound is a macrocyclic ligand that can form stable complexes with various metal ions. The ability to chelate metals is crucial in coordination chemistry, where such complexes can be used for catalysis, as structural models for metalloproteins, or as contrast agents in MRI scans .
Supramolecular Chemistry
Due to its macrocyclic nature, this compound can participate in the formation of supramolecular structures. These structures are significant in the development of molecular machines, sensors, and materials with special properties like selective ion transport .
Pharmaceutical Applications
The macrocyclic framework of this compound allows for the synthesis of derivatives with potential pharmaceutical applications. For instance, similar structures are found in drugs like plerixafor, which is used in the treatment of cancer and as a stem cell mobilizer .
Antioxidant Properties
The nitrogen atoms within the macrocycle can act as electron donors, conferring antioxidant properties. This is useful in the stabilization of materials that are prone to oxidation, such as rubber .
Radiopharmaceutical Synthesis
Macrocyclic compounds like this one are of interest in nuclear medicine for the development of bifunctional chelators. These chelators can bind to radioactive isotopes and are used in the synthesis of radiopharmaceuticals for diagnostic imaging or radiotherapy .
Catalysis
The macrocyclic structure can be utilized to create catalysts for various chemical reactions. The compound’s ability to stabilize transition states and lower activation energies makes it valuable in industrial processes and synthetic chemistry .
属性
IUPAC Name |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOGICAFJFPMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147987 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
CAS RN |
107265-48-5 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


